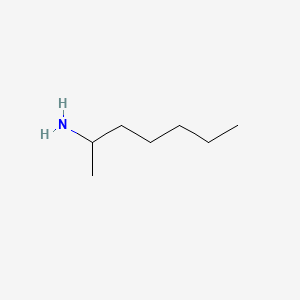

2-AMINOHEPTANE

Overview

Description

2-Aminoheptane (CAS 123-82-0), also known as 1-methylhexylamine or 2-heptylamine, is a chiral aliphatic amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol . It exists as a racemic mixture in its free base form and is commonly used in proteomics research and pharmaceutical synthesis. Its sulfate salt (CAS 6411-75-2) has a melting point of 289–291°C and is utilized in haemostatic agents and spray dressings due to its bioactivity .

Preparation Methods

Chemical Reductive Amination

Reductive Amination of Heptan-2-One

Reductive amination remains the most direct route to 2-aminoheptane, involving the condensation of heptan-2-one with ammonia followed by reduction. The reaction proceeds via an imine intermediate, which is subsequently reduced to the primary amine.

Reaction Conditions and Catalysts

- Ammonia Source : Anhydrous ammonia or ammonium salts are typically employed to avoid side reactions.

- Reducing Agents : Sodium cyanoborohydride (NaBH3CN) is preferred in stoichiometric reductions due to its selectivity for imine bonds over ketones. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 10–50 bar H2 pressure offers a scalable alternative.

- Solvents : Methanol or ethanol facilitates proton transfer, while tetrahydrofuran (THF) enhances solubility in non-polar systems.

Yield Optimization

- Temperature : Reactions conducted at 25–60°C achieve yields of 70–85%. Elevated temperatures (>80°C) promote imine hydrolysis, reducing efficiency.

- Acidic Additives : Acetic acid (1–5 mol%) stabilizes the imine intermediate, improving conversion rates.

Biocatalytic Reductive Amination

Enzyme-Catalyzed Synthesis Using Amine Dehydrogenases

Native amine dehydrogenases (nat-AmDHs) have emerged as powerful tools for asymmetric synthesis of chiral amines, including this compound. These enzymes catalyze the reductive amination of heptan-2-one using ammonia and cofactors such as nicotinamide adenine dinucleotide (NADH).

Key Features

- Stereoselectivity : MATOUAmDH2, a characterized nat-AmDH, produces (S)-2-aminoheptane with >99% enantiomeric excess (ee).

- Reaction Conditions :

Engineering Advances

- Active Site Modifications : Substituting Val152 with smaller residues (e.g., Ala) in MATOUAmDH2 expands the substrate pocket, enabling efficient conversion of bulky ketones.

- Cofactor Regeneration : Glucose dehydrogenase (GDH) coupled systems regenerate NADH, achieving total turnover numbers (TTN) exceeding 10,000.

Reduction of Oxime Intermediates

Oxime Synthesis and Catalytic Hydrogenation

Oximes derived from heptan-2-one serve as precursors for this compound. The reduction of (E)-heptan-2-one oxime under controlled conditions avoids over-reduction to primary amines.

Catalytic Systems

- Heterogeneous Catalysts : Platinum oxide (PtO2) in acetic acid at 50 bar H2 selectively reduces oximes to hydroxylamines, which are subsequently hydrolyzed to this compound.

- Homogeneous Iridium Complexes : Chiral iridium catalysts (e.g., Ir1 ) enable enantioselective reductions, yielding (R)-2-aminoheptane with 90–98% ee.

Challenges

- N−O Bond Cleavage : Over-reduction remains a key issue, necessitating precise control of H2 pressure (<30 bar) and reaction time (<12 h).

Industrial Production Methods

Large-Scale Catalytic Hydrogenation

Industrial synthesis prioritizes cost-effectiveness and scalability. Heptan-2-one is reacted with ammonia under 30–100 bar H2 in the presence of nickel-cobalt bimetallic catalysts.

Process Parameters

- Temperature : 80–120°C

- Catalyst Loading : 5–10 wt%

- Yield : 85–92% with >95% purity after distillation.

Continuous Flow Systems

Microreactor technology enhances mass transfer and thermal regulation, reducing reaction times from hours to minutes. A representative setup includes:

- Residence Time : 5–10 min

- Throughput : 1–5 kg/h

- Solvent : Supercritical CO2 for improved H2 solubility.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Catalysts/Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Chemical Reductive Amination | 25–60°C, NH3, NaBH3CN | NaBH3CN, Pd/C | 70–85 | High scalability | Requires toxic cyanoborohydride |

| Biocatalytic | 30–37°C, pH 7.0–8.5 | MATOUAmDH2, NADH | 80–90 | Enantioselective, green chemistry | Costly enzyme production |

| Oxime Reduction | 50 bar H2, acetic acid | PtO2, Ir1 | 65–75 | Stereochemical control | Risk of over-reduction |

| Industrial Hydrogenation | 80–120°C, 30–100 bar H2 | Ni-Co bimetallic | 85–92 | High throughput | Energy-intensive |

Chemical Reactions Analysis

Types of Reactions: Tuaminoheptane undergoes several types of chemical reactions, including:

Oxidation: Tuaminoheptane can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form primary amines.

Substitution: Tuaminoheptane can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Heptanone or heptanal.

Reduction: Heptanamine.

Substitution: Various substituted heptanes depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Aminoheptane serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the creation of more complex molecules, including pharmaceuticals and agrochemicals. The compound's structure allows for diverse chemical reactions such as oxidation to form heptanone or heptanal and reduction to yield secondary or tertiary amines.

Comparison of Related Compounds

The following table summarizes key properties of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| This compound | Aliphatic Amine | Seven-carbon chain; sympathomimetic effects |

| 1-Aminopentane | Aliphatic Amine | Shorter chain; less potent sympathomimetic effects |

| Phenethylamine | Aromatic Amine | Contains an aromatic ring; stronger stimulant effects |

Biological Research

Neurotransmitter Modulation

Research indicates that this compound may play a role in modulating neurotransmitters, particularly norepinephrine and dopamine. Its stimulant properties are linked to increased neuronal activity, which could have implications for cognitive enhancement and treatment of conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Therapeutic Potential

Studies are ongoing to explore the therapeutic applications of this compound. Its ability to act as a sympathomimetic agent suggests potential uses in treating respiratory conditions through its decongestant properties by causing vasoconstriction in nasal passages. However, regulatory scrutiny has limited its use due to safety concerns.

Industry Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is being investigated for its potential use in weight-loss supplements and other dietary products. However, concerns regarding its safety profile have led to warnings about its presence in over-the-counter products . The compound's stimulant effects have raised alarms similar to those associated with other banned substances like DMAA (1,3-dimethylamylamine) .

Case Studies

Detection Methods in Sports

Recent studies have focused on developing reliable detection methods for this compound in urine samples of athletes. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to confirm the presence and concentration of this compound, highlighting its relevance in sports medicine and anti-doping efforts.

Mechanism of Action

Tuaminoheptane acts as a reuptake inhibitor and releasing agent of norepinephrine. This action increases the levels of norepinephrine in the synaptic cleft, leading to enhanced stimulation of adrenergic receptors. The compound’s vasoconstrictive properties are due to its ability to stimulate alpha-adrenergic receptors, leading to the constriction of blood vessels .

Comparison with Similar Compounds

Key Properties:

- Physical State : Liquid (free base) or crystalline solid (sulfate salt).

- Chromatographic Behavior : Retention index of 1.030 when separated as an isopropyl urea derivative at 170°C .

- Safety : Classified as corrosive and flammable, with risk phrases R22 (harmful if swallowed) and safety measures S36/37 (wear protective clothing and gloves) .

Comparison with Structural Analogs

Homologous 2-Aminoalkanes

The CRC Handbook of Chromatography () provides retention indices for enantiomer separation of 2-aminoalkanes (as isopropyl urea derivatives). Key comparisons include:

| Compound | Retention Index | Column Temp (°C) |

|---|---|---|

| 2-Aminopentane | 1.021 | 170 |

| 2-Aminohexane | 1.025 | 170 |

| 2-Aminoheptane | 1.030 | 170 |

| 2-Aminooctane | 1.034 | 170 |

Key Insight: The retention index increases with carbon chain length, indicating stronger hydrophobic interactions in chromatography. This compound’s intermediate chain length balances volatility and hydrophobicity, making it suitable for analytical separations .

Positional Isomers: 3- and 4-Aminoheptane

highlights differences in toxicity and applications:

| Property | This compound | 3-Aminoheptane | 4-Aminoheptane |

|---|---|---|---|

| Production | Industrial synthesis | Limited data | Limited data |

| Toxicity | Harmful if ingested | Similar to 2-isomer | Similar to 2-isomer |

| Applications | Proteomics, haemostasis | Unknown | Unknown |

Note: Positional isomers share similar toxicity profiles but lack detailed studies on biological activity .

Enzymatic and Pharmacological Comparisons

ω-Transaminase (ω-TA) Substrate Specificity

This compound is a superior amino donor in ω-TA-catalyzed reactions compared to shorter-chain analogs:

- Activity with ω-TA: 2-Aminobutane: 7% relative activity. this compound: 43% relative activity, enabling faster growth of E. coli in minimal media (2 days vs. 6 days for 2-aminobutane) .

- Enantiomer Resolution: Wild-type ω-TA: 66% enantiomeric excess (ee) for (R)-2-aminoheptane. Mutant ω-TAmla: >99% ee at 53% conversion, resistant to product inhibition by aliphatic ketones (e.g., 2-butanone) .

Mechanistic Insight: The longer alkyl chain in this compound enhances enzyme-substrate binding, while its toxicity at >150 mM limits high-concentration applications .

Comparison with Aminoindanes

Aminoindanes (e.g., MDAI, MDMAI) are conformationally restricted analogs of amphetamines. While structurally distinct from this compound, their pharmacological profiles highlight the importance of amine positioning:

- Aminoindanes: Exhibit serotoninergic activity due to rigid aromatic cores .

- This compound: Lacks aromaticity, resulting in non-psychoactive applications (e.g., haemostasis) .

Comparative Toxicity of Aliphatic Amines

- 2-Amino-6-methylheptane: Studied for its pharmacological effects, showing distinct dose-response curves compared to this compound .

- 2-Phenylethylamine : Higher retention index (1.058) and toxicity due to aromaticity .

Regulatory Guidelines

- This compound Sulfate: Labeled as corrosive (UN2733) with strict handling protocols .

- 3-Aminoheptane: Limited regulatory data, suggesting lower industrial relevance .

Biological Activity

2-Aminoheptane, also known as tuaminoheptane, is a compound with significant biological activity primarily associated with its role as a sympathomimetic agent. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an isomeric heptylamine characterized by the following chemical formula:

- Molecular Formula : CHN

- Molecular Weight : 115.23 g/mol

This compound has been studied for its stimulant effects and its ability to act as a decongestant through vasoconstriction.

The primary mechanism of action of this compound involves:

- Sympathomimetic Activity : It stimulates the sympathetic nervous system, leading to increased levels of norepinephrine. This results in physiological effects such as elevated heart rate and blood pressure.

- Vasoconstriction : By narrowing blood vessels in the nasal passages, it alleviates congestion. However, the efficacy of this application has been debated among health authorities due to potential side effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Sympathomimetic Effects | Increases norepinephrine levels, enhancing alertness and energy levels. |

| Decongestant Properties | Causes vasoconstriction, reducing nasal congestion. |

| Potential Side Effects | May cause skin irritation and allergic reactions in some individuals. |

Enzyme Kinetics and Applications

A study involving the use of this compound as a nitrogen source demonstrated its effectiveness in microbial growth. Specifically, recombinant E. coli expressing ω-transaminase showed enhanced growth in minimal media containing this compound compared to other amino compounds:

- Growth Rate Comparison : E. coli grown in 2 mM this compound reached an optical density (OD) of 0.3 in 2 days, while the same OD was achieved in 6 days with 2-aminobutane .

Synthesis and Formulation

Several synthesis methods for this compound have been documented, highlighting its versatility in pharmaceutical applications. Notably, formulations including:

- Topical Solutions : Combinations with oils or gels for therapeutic use.

- Inhalants : Formulations incorporating menthol and camphor alongside this compound for respiratory relief .

Safety and Regulatory Considerations

Despite its potential benefits, safety concerns have been raised regarding the use of this compound. Reports indicate possible adverse reactions such as skin irritation and allergic responses, which may limit its therapeutic applications. Regulatory scrutiny has also been applied to products containing this compound due to these risks.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Aminoheptane in laboratory settings?

- Methodological Guidance : this compound is classified as a flammable liquid (Category 3) and exhibits acute oral toxicity, skin/eye irritation, and specific target organ toxicity . Researchers must:

- Use explosion-proof equipment in well-ventilated areas.

- Wear PPE (gloves, goggles, lab coats) to avoid direct contact.

- Store in airtight containers away from ignition sources.

- Follow disposal regulations to prevent environmental contamination, as improper release into water systems is prohibited .

Q. How can this compound be optimized as a mobile phase additive in chromatographic separations?

- Methodological Guidance : Pharmacopeial methods recommend using this compound in mobile phases to enhance separation efficiency. For example:

- Prepare a mixture of 0.01 M sodium acetate, acetonitrile, and this compound (50:50:0.5 v/v), filtered and degassed for HPLC applications .

- Adjust ratios (e.g., 70:30:0.5 for aqueous-acetonitrile systems) based on analyte polarity and retention behavior . System suitability tests should validate resolution and peak symmetry .

Q. What are the standard methods for synthesizing and characterizing this compound?

- Methodological Guidance :

- Synthesis : React heptane-2-one with ammonium acetate under reductive amination conditions (e.g., using sodium cyanoborohydride). Purify via fractional distillation .

- Characterization : Confirm structure via NMR (e.g., ¹H/¹³C shifts for the amine group and heptane backbone) and FT-IR (N-H stretch at ~3300 cm⁻¹). Purity can be assessed using USP-grade chromatographic methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound across studies?

- Methodological Guidance : Contradictions in data (e.g., boiling points, solubility) may arise from impurities or methodological variability. To address this:

- Conduct systematic reviews using databases like PubMed and Web of Science (avoid Google Scholar due to reproducibility limitations) .

- Apply qualitative contradiction analysis frameworks: Identify principal contradictions (e.g., experimental vs. computational data) and assess methodological rigor (e.g., purity verification steps) .

- Replicate key studies under controlled conditions to isolate variables .

Q. What advanced techniques are used to assess the enantiomeric purity of (R)-(-)-2-Aminoheptane?

- Methodological Guidance : Chiral chromatography or capillary electrophoresis is critical for enantiomeric separation:

- Use chiral stationary phases (e.g., cyclodextrin derivatives) with mobile phases containing this compound as a modifier to enhance selectivity .

- Validate purity via polarimetry ([α]D measurements) and compare against reference standards . Contradictions in optical rotation values should trigger re-evaluation of synthesis pathways .

Q. How can systematic review methodologies improve the synthesis of evidence on this compound’s pharmacological applications?

- Methodological Guidance :

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000) and search multiple databases (PubMed, Web of Science) to mitigate bias .

- Use PRISMA frameworks to map evidence gaps, such as limited in vivo toxicology data.

- Analyze contradictions (e.g., conflicting toxicity reports) by evaluating study designs (e.g., dosage ranges, model organisms) .

Properties

IUPAC Name |

heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-3-4-5-6-7(2)8/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRBKQFNFZQRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3595-14-0 (sulfate), 6159-35-9 (hydrochloride), 6411-75-2 (sulfate (2:1)) | |

| Record name | Tuaminoheptane [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048468 | |

| Record name | 2-Aminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-82-0, 44652-67-7 | |

| Record name | 2-Aminoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tuaminoheptane [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044652677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tuaminoheptane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-AMINOHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINOHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tuaminoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUAMINOHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0420GYD84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.